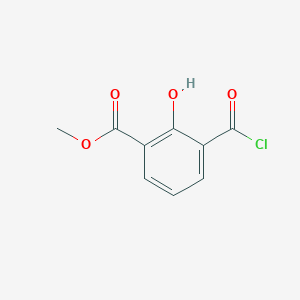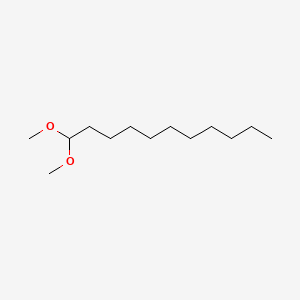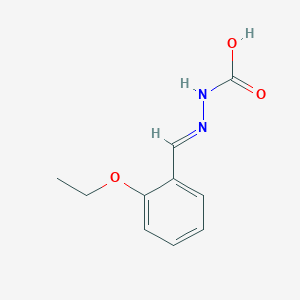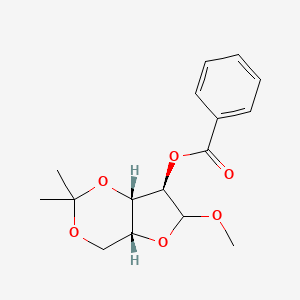![molecular formula C13H6Cl5NO2 B13795962 2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
2-[(Pentachlorophenyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pentachlorophenyl)amino]benzoic acid is a chemical compound with the molecular formula C13H6Cl5NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pentachlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenyl)amino]benzoic acid typically involves the reaction of pentachlorophenylamine with benzoic acid derivatives. One common method is the one-pot synthesis, which provides an efficient and high-yield approach to producing this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pentachlorophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
2-[(Pentachlorophenyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Pentachlorophenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid: A simpler analog with similar structural features but lacking the pentachlorophenyl group.
4-Aminobenzoic acid: Another analog with the amino group in a different position on the benzoic acid ring.
Pentachlorophenol: A related compound with the pentachlorophenyl group but without the benzoic acid moiety.
Uniqueness
2-[(Pentachlorophenyl)amino]benzoic acid is unique due to the presence of both the pentachlorophenyl group and the benzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H6Cl5NO2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentachloroanilino)benzoic acid |
InChI |
InChI=1S/C13H6Cl5NO2/c14-7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5(6)13(20)21/h1-4,19H,(H,20,21) |
Clave InChI |
DBPDCSOYJCFFCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


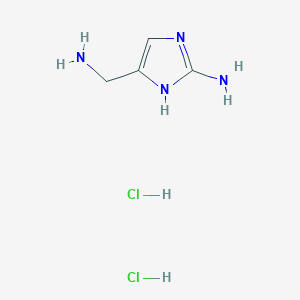
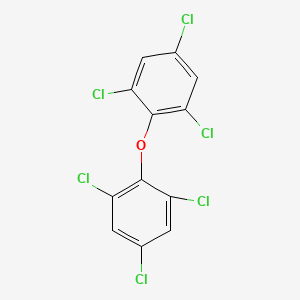
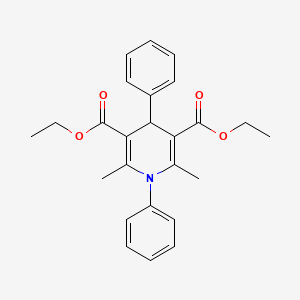

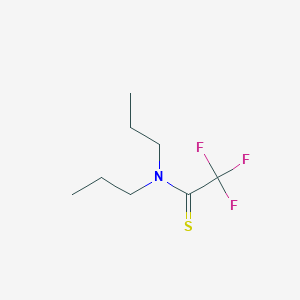
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
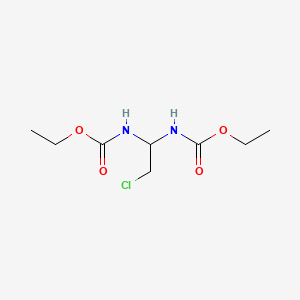
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
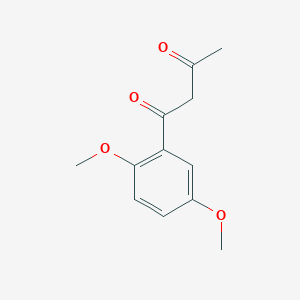
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
